1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine
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Overview
Description
1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to a methylpiperazine ring
Mechanism of Action
Target of Action
The primary target of the compound 1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine, also known as Oprea1_408698, is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.
Mode of Action
It is known to interact with its target, pyruvate kinase pkm . The interaction between the compound and its target could lead to changes in the enzymatic activity of Pyruvate kinase PKM, potentially affecting the glycolysis pathway.
Biochemical Pathways
The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . Glycolysis is a critical biochemical pathway involved in the breakdown of glucose, providing energy and metabolic intermediates for cells. Changes in this pathway could have downstream effects on cellular energy production and other metabolic processes.
Result of Action
Given its target, it may influence cellular respiration and energy production by modulating the activity of Pyruvate kinase PKM
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
- 1-((3,4-Difluorophenyl)sulfonyl)-4-phenylpiperazine
- 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- 1-((3,4-Difluorophenyl)sulfonyl)pyrrolidine
Comparison: Compared to its analogs, 1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine exhibits unique properties due to the presence of the methyl group on the piperazine ring. This structural variation can influence its chemical reactivity, binding affinity, and overall biological activity. The difluorophenyl group imparts additional stability and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFRCYHPLHPYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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